Glycine, glycylglycyl-L-phenylalanyl-

Catalog No.
S9063850
CAS No.
200427-88-9
M.F
C15H20N4O5
M. Wt
336.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, glycylglycyl-L-phenylalanyl-

CAS Number

200427-88-9

Product Name

Glycine, glycylglycyl-L-phenylalanyl-

IUPAC Name

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

Molecular Formula

C15H20N4O5

Molecular Weight

336.34 g/mol

InChI

InChI=1S/C15H20N4O5/c16-7-12(20)17-8-13(21)19-11(15(24)18-9-14(22)23)6-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2,(H,17,20)(H,18,24)(H,19,21)(H,22,23)/t11-/m0/s1

InChI Key

HXUVTXPOZRFMOY-NSHDSACASA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Glycine, glycylglycyl-L-phenylalanyl- is a dipeptide compound formed from the amino acids glycine and phenylalanine. It consists of two glycine residues linked to one phenylalanine residue, creating a unique structure that may influence its biological properties and interactions. The compound's systematic name reflects its composition, indicating the presence of the L-phenylalanine amino acid in its structure. Glycine, being the simplest amino acid, contributes to the flexibility of the peptide chain, while phenylalanine introduces an aromatic side chain that can participate in various biochemical interactions.

The synthesis of glycine, glycylglycyl-L-phenylalanyl- typically involves peptide bond formation through condensation reactions. This process can be catalyzed by various agents or enzymes, leading to the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another.

  • Peptide Bond Formation:
    Amino Acid1+Amino Acid2Dipeptide+Water\text{Amino Acid}_1+\text{Amino Acid}_2\rightarrow \text{Dipeptide}+\text{Water}
  • Hydrolysis: The dipeptide can undergo hydrolysis in the presence of water, breaking down into its constituent amino acids under acidic or basic conditions.
  • Enzymatic Reactions: Enzymes such as peptidases can catalyze the breakdown or modification of this compound, affecting its biological activity.

Glycine, glycylglycyl-L-phenylalanyl- exhibits various biological activities attributed to its constituent amino acids. Glycine is known for its role as an inhibitory neurotransmitter in the central nervous system and has been implicated in promoting sleep and reducing anxiety. Phenylalanine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, thus potentially influencing mood and cognitive functions.

The combination of these two amino acids may enhance their individual effects, contributing to neuroprotective properties and modulating synaptic transmission. Additionally, peptides containing phenylalanine have been studied for their potential roles in metabolic regulation and as signaling molecules.

The synthesis of glycine, glycylglycyl-L-phenylalanyl- can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This widely used method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for high purity and yield.
  • Liquid-Phase Synthesis: This involves mixing reactants in solution under controlled conditions, often using coupling reagents like dicyclohexylcarbodiimide to facilitate peptide bond formation.
  • Enzymatic Synthesis: Utilizing enzymes such as proteases or ligases can allow for specific peptide bond formation under mild conditions, minimizing side reactions.
  • Chemical Synthesis: Traditional chemical methods involving coupling reagents and protecting groups can also be employed to synthesize this compound through stepwise reactions.

Glycine, glycylglycyl-L-phenylalanyl- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored for therapeutic uses in neuropsychiatric disorders or metabolic conditions.
  • Nutraceuticals: The compound could be incorporated into dietary supplements aimed at enhancing cognitive function or promoting relaxation.
  • Biotechnology: It may serve as a building block for more complex peptides or proteins in research and development settings.
  • Cosmetics: Its properties might be harnessed in skincare formulations for their potential benefits on skin health.

Research on glycine, glycylglycyl-L-phenylalanyl- interactions is limited but suggests several avenues for exploration:

  • Enzyme Interactions: Studies indicate that peptides with similar structures may interact with specific enzymes like cathepsin C, which could influence their stability and bioavailability .
  • Receptor Binding: The presence of phenylalanine may enhance binding affinity to neurotransmitter receptors, impacting signaling pathways related to mood regulation .
  • Protein Interaction: Investigations into how this dipeptide interacts with larger proteins or cellular components could provide insights into its biological roles.

Several compounds share structural similarities with glycine, glycylglycyl-L-phenylalanyl-, providing a basis for comparison:

Compound NameCompositionUnique Features
GlycylglycineGlycine + GlycineSimple dipeptide; serves as a buffer
Glycyl-L-phenylalanineGlycine + L-PhenylalaninePrecursor for neurotransmitter synthesis
L-AlanylglycylglycineL-Alanine + Glycine + GlycineMay exhibit different biological activities
L-Leucylglycyl-L-phenylalanineL-Leucine + Glycine + L-PhenylalaninePotentially more hydrophobic interactions

Glycine, glycylglycyl-L-phenylalanyl- stands out due to its specific combination of glycine's flexibility and phenylalanine's aromatic properties, potentially enhancing its biological activity compared to simpler dipeptides or those with different amino acid combinations.

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

336.14336975 g/mol

Monoisotopic Mass

336.14336975 g/mol

Heavy Atom Count

24

Dates

Modify: 2023-11-21

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